6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
4-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in the structure imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl triazoles.
Condensation Reaction: The triazolopyridazine core is then condensed with 4-methoxybenzaldehyde under acidic or basic conditions to form the hydrazone derivative.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE undergoes various chemical reactions, including:
Scientific Research Applications
4-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used to investigate the structure-activity relationships of triazolopyridazine derivatives and their interactions with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves its interaction with specific molecular targets in biological systems. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 4-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE include other triazolopyridazine derivatives such as:
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[4,3-a]pyrazine
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of 4-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE in terms of its specific applications and properties.
Properties
Molecular Formula |
C19H16N6O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H16N6O/c1-26-16-9-7-14(8-10-16)13-20-21-17-11-12-18-22-23-19(25(18)24-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,24)/b20-13+ |
InChI Key |
YJRCWMKFVSWZGE-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
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